3-Chloro-4-fluoro-2-butanone
Description
3-Chloro-4-fluoro-2-butanone (CAS 86727-59-5) is a halogenated ketone featuring both chlorine and fluorine substituents on the 3rd and 4th carbon positions of the 2-butanone backbone. Its molecular formula is C₄H₅ClFO, with a precise molecular weight of 124.009 g/mol . Key physicochemical properties include:
- Hydrogen Bond Acceptors: 2 (likely from the ketone oxygen and fluorine atom)
- Rotatable Bonds: 2 (associated with the C-Cl and C-F bonds)
- Topological Polar Surface Area (TPSA): 17.1 Ų (indicating moderate polarity)
- LogP (XlogP): 0.9 (suggesting balanced hydrophobicity)
- Stereochemistry: Contains one uncertain atomic stereocenter, which may influence its reactivity and interactions .
Properties
Molecular Formula |
C4H6ClFO |
|---|---|
Molecular Weight |
124.54 g/mol |
IUPAC Name |
3-chloro-4-fluorobutan-2-one |
InChI |
InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3 |
InChI Key |
AGRXPLJUPXGFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CF)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-butanone can be achieved through several methods. One common approach involves the halogenation of 2-butanone. This process typically includes the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-fluoro-2-butanone may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Organic Synthesis
3-Chloro-4-fluoro-2-butanone serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine and chlorine substituents, which can modify the reactivity and selectivity of reactions.
Synthesis of Fluorinated Compounds
Fluorinated compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity. 3-Chloro-4-fluoro-2-butanone can be utilized in the synthesis of various fluorinated derivatives through nucleophilic substitution reactions.
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic substitution | Fluorinated ketones | |
| Aldol condensation | β-hydroxy ketones |
Pharmaceutical Applications
The compound is also explored for its potential in drug development. Its structural features make it a candidate for synthesizing bioactive molecules.
Antimicrobial Agents
Research has indicated that derivatives of 3-chloro-4-fluoro-2-butanone exhibit antimicrobial properties. A study demonstrated the efficacy of synthesized compounds against various bacterial strains, highlighting their potential as new antibiotics.
Anti-inflammatory Agents
Another area of interest is the development of anti-inflammatory agents. Compounds derived from 3-chloro-4-fluoro-2-butanone have shown promise in inhibiting inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Agrochemical Applications
In agriculture, fluorinated compounds are often used to enhance the efficacy of pesticides and herbicides. The introduction of chlorine and fluorine atoms can improve the stability and bioactivity of agrochemicals.
Herbicide Development
3-Chloro-4-fluoro-2-butanone has been investigated for use in herbicides. Its ability to disrupt plant growth mechanisms makes it a candidate for developing selective herbicides that target specific weed species without harming crops.
| Herbicide Type | Target Species | Efficacy | Reference |
|---|---|---|---|
| Selective herbicide | Broadleaf weeds | High | |
| Non-selective herbicide | Grasses | Moderate |
Case Study 1: Synthesis of Antimicrobial Derivatives
A recent study synthesized several derivatives of 3-chloro-4-fluoro-2-butanone, evaluating their antimicrobial properties against common pathogens. The results indicated that modifications to the structure significantly influenced antimicrobial activity, with some derivatives showing effectiveness comparable to established antibiotics.
Case Study 2: Development of Fluorinated Herbicides
In another study, researchers developed a series of herbicides based on 3-chloro-4-fluoro-2-butanone. Field trials demonstrated that these herbicides effectively controlled weed populations while minimizing damage to crops, suggesting their potential for commercial use.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-butanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Chloro-4-fluoro-2-butanone, we compare it with structurally analogous halogenated ketones:
3-Chloro-2-butanone
- Molecular Weight : 106.55 g/mol (lower due to absence of fluorine).
- Hydrogen Bond Acceptors : 1 (only the ketone oxygen).
- XlogP: ~1.2 (slightly more lipophilic than 3-Chloro-4-fluoro-2-butanone, as fluorine’s electronegativity reduces hydrophobicity).
- Reactivity : Chlorine’s weaker electronegativity compared to fluorine enhances its susceptibility to nucleophilic substitution.
4-Fluoro-2-butanone
- Molecular Weight : 90.10 g/mol (significantly lower without chlorine).
- Hydrogen Bond Acceptors : 2 (ketone oxygen and fluorine).
- XlogP: ~0.4 (lower than 3-Chloro-4-fluoro-2-butanone due to reduced halogen bulk).
- Reactivity : Fluorine’s strong electronegativity and poor leaving-group ability limit substitution reactions.
3,4-Dichloro-2-butanone
- Molecular Weight : 141.43 g/mol (higher due to two chlorine atoms).
- Hydrogen Bond Acceptors : 1 (only the ketone oxygen).
- XlogP: ~1.8 (markedly more hydrophobic than 3-Chloro-4-fluoro-2-butanone).
- Reactivity : Dual chlorine substituents increase steric hindrance but enhance electrophilicity.
Comparative Data Table
Key Insights
Halogen Effects: The dual Cl/F substitution in 3-Chloro-4-fluoro-2-butanone balances lipophilicity (XlogP = 0.9) and reactivity, contrasting with mono-halogenated analogs .
Stereochemical Uncertainty: The undefined stereocenter may complicate synthetic applications compared to non-chiral analogs like 4-Fluoro-2-butanone.
Biological Activity
3-Chloro-4-fluoro-2-butanone is an organofluorine compound that has garnered attention in various fields of research due to its potential biological activities. This compound, with the chemical formula CHClFO, has been investigated for its applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from 3-chloro-4-fluoro-2-butanone. For instance, derivatives of piperidine containing this moiety have shown promising anti-proliferative effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
In addition to anticancer properties, 3-chloro-4-fluoro-2-butanone derivatives have been explored for their anti-inflammatory activities. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition was assessed using COX inhibitor screening assays, revealing that certain derivatives significantly suppressed COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 3-chloro-4-fluoro-2-butanone is essential for optimizing its biological activity. Variations in substituents on the piperidine ring and modifications to the butanone moiety can lead to enhanced efficacy and selectivity against specific biological targets. For example, introducing different aromatic groups has been shown to improve cytotoxicity and anti-inflammatory effects .
Table 1: Biological Activity of 3-Chloro-4-fluoro-2-butanone Derivatives
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
In a systematic study, researchers synthesized a series of piperidine derivatives based on 3-chloro-4-fluoro-2-butanone. These compounds were evaluated for their anticancer and anti-inflammatory properties. The study utilized MTT assays for cytotoxicity testing and COX inhibition assays for anti-inflammatory activity assessment. Results indicated that specific modifications led to compounds with enhanced biological profiles, suggesting potential therapeutic applications in cancer treatment and inflammation management .
Case Study 2: Structure Optimization for Enhanced Activity
Another investigation focused on optimizing the structure of derivatives derived from 3-chloro-4-fluoro-2-butanone to improve their pharmacological properties. By altering substituents on the piperidine ring, researchers identified key structural features that contributed to higher potency against cancer cells and better inhibition of inflammatory pathways. This study underscored the importance of SAR analysis in drug development processes .
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of 3-Chloro-4-fluoro-2-butanone?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituent positions and confirm the ketone backbone. For example, compare ¹³C NMR chemical shifts with structurally similar compounds like 4-chloro-2-butanone (CAS 6322-49-2), where carbonyl carbons typically resonate near 208–210 ppm . Mass spectrometry (EI-MS) can validate molecular weight (expected m/z ~136) and fragmentation patterns. Infrared (IR) spectroscopy aids in confirming the ketone group (C=O stretch ~1700–1750 cm⁻¹). Cross-reference spectral databases like NIST for analogous halogenated ketones to reduce interpretation errors .
Q. What are the key safety protocols for handling 3-Chloro-4-fluoro-2-butanone in laboratory settings?
- Methodological Answer : Store the compound in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Use fume hoods, nitrile gloves, and safety goggles during handling. Avoid contact with strong oxidizers or bases due to potential exothermic reactions. For waste disposal, neutralize small quantities with a 10% sodium bicarbonate solution before incineration. Safety guidelines for structurally related chlorinated ketones recommend limiting airborne exposure to <1 ppm, as outlined in general laboratory safety frameworks .
Q. How can researchers optimize the synthesis of 3-Chloro-4-fluoro-2-butanone to improve yield?
- Methodological Answer : Employ a Friedel-Crafts acylation or halogenation of 2-butanone derivatives under controlled conditions. Optimize reaction parameters using Design of Experiments (DoE): vary temperature (40–80°C), catalyst load (e.g., AlCl₃ or FeCl₃, 5–15 mol%), and solvent polarity (e.g., dichloromethane vs. chloroform). Monitor progress via thin-layer chromatography (TLC) or GC-MS. Purify via fractional distillation (bp ~120–130°C) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (from ~50% to >75%) are achievable by quenching side reactions with scavengers like molecular sieves .
Advanced Research Questions
Q. How can computational models predict the regioselectivity of reactions involving 3-Chloro-4-fluoro-2-butanone?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution pathways. Calculate Fukui indices to identify reactive sites: the chlorine atom at position 3 and fluorine at position 4 create electron-deficient regions, favoring nucleophilic attack at the carbonyl carbon. Compare activation energies for competing pathways (e.g., SN2 vs. elimination) using transition state modeling. Validate predictions with experimental kinetic data and QSPR models from databases like CC-DPS, which correlate substituent effects with reactivity .
Q. What experimental approaches can address discrepancies in the reaction kinetics of 3-Chloro-4-fluoro-2-butanone under varying conditions?
- Methodological Answer : Conduct kinetic studies using stopped-flow UV-Vis spectroscopy to monitor intermediate formation. For conflicting rate constants, apply Arrhenius analysis across temperatures (25–60°C) to isolate activation parameters (ΔH‡, ΔS‡). Use isotopic labeling (e.g., ¹⁸O in the ketone group) to trace mechanistic pathways. Cross-validate with computational microkinetic models and consult literature on halogenated ketones to identify outliers. Systematic error analysis (e.g., GC-MS calibration drift) resolves instrumentation-related inconsistencies .
Q. What methodologies are suitable for investigating the potential of 3-Chloro-4-fluoro-2-butanone as a precursor in pharmaceutical intermediates?
- Methodological Answer : Explore its utility in synthesizing β-amino alcohols via reductive amination (e.g., NaBH₃CN with primary amines). Characterize derivatives using X-ray crystallography to confirm stereochemistry. Screen for bioactivity using in vitro assays (e.g., enzyme inhibition against kinases or proteases). Compare pharmacokinetic properties (logP, solubility) with PubChem analogs to prioritize lead compounds. Toxicity profiling (Ames test, hepatocyte viability) ensures safety thresholds for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
